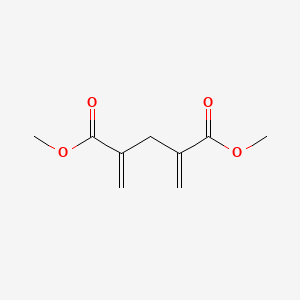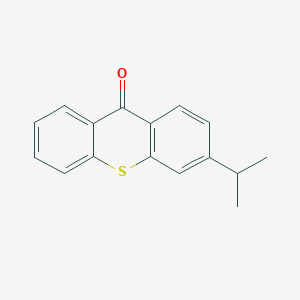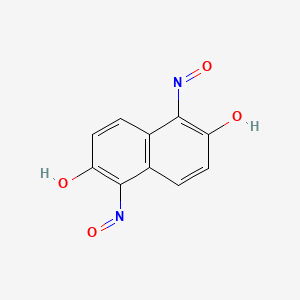
2-Chloro-2,5,5-trimethyl-1,3,2-dioxasilinane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-2,5,5-trimethyl-1,3,2-dioxasilinane is an organosilicon compound with the molecular formula C6H13ClO2Si It is characterized by a six-membered ring structure containing silicon, oxygen, and chlorine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2,5,5-trimethyl-1,3,2-dioxasilinane typically involves the reaction of neopentyl glycol with methyltrichlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The process can be summarized as follows:
Reactants: Neopentyl glycol and methyltrichlorosilane.
Conditions: Anhydrous environment, typically using a solvent such as toluene.
Reaction: The hydroxyl groups of neopentyl glycol react with the chlorosilane, forming the dioxasilinane ring and releasing hydrochloric acid as a byproduct.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
化学反应分析
Types of Reactions
2-Chloro-2,5,5-trimethyl-1,3,2-dioxasilinane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alcohols, leading to the formation of new organosilicon compounds.
Hydrolysis: In the presence of water, the compound can hydrolyze, breaking the silicon-oxygen bonds and forming silanols and other byproducts.
Oxidation: The compound can be oxidized to form siloxanes and other silicon-containing compounds.
Common Reagents and Conditions
Substitution: Reagents such as amines, alcohols, or thiols under mild conditions.
Hydrolysis: Water or aqueous solutions, often catalyzed by acids or bases.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Major Products
Substitution: New organosilicon compounds with different functional groups.
Hydrolysis: Silanols and other hydrolyzed products.
Oxidation: Siloxanes and related compounds.
科学研究应用
2-Chloro-2,5,5-trimethyl-1,3,2-dioxasilinane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds. It is also employed in the study of silicon-based reaction mechanisms.
Biology: Investigated for its potential use in modifying biomolecules and creating silicon-based bioconjugates.
Medicine: Explored for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives due to its unique chemical properties.
作用机制
The mechanism of action of 2-Chloro-2,5,5-trimethyl-1,3,2-dioxasilinane involves its ability to undergo substitution and hydrolysis reactions. The chlorine atom is a reactive site that can be replaced by various nucleophiles, leading to the formation of new compounds. The silicon-oxygen bonds in the ring structure are also susceptible to hydrolysis, which can be catalyzed by acids or bases.
相似化合物的比较
Similar Compounds
- 2-Chloro-2,5,5-trimethyl-1,3-dioxa-2-silacyclohexane
- 2,5,5-trimethyl-2-chloro-1,3-dioxa-2-silacyclohexane
- 2-Chloro-1,3,5-trimethylbenzene
Comparison
2-Chloro-2,5,5-trimethyl-1,3,2-dioxasilinane is unique due to its six-membered ring structure containing silicon, oxygen, and chlorine atoms. This structure imparts specific reactivity patterns, such as the ability to undergo substitution and hydrolysis reactions. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity, making it valuable in various applications.
属性
CAS 编号 |
122557-77-1 |
|---|---|
分子式 |
C6H13ClO2Si |
分子量 |
180.70 g/mol |
IUPAC 名称 |
2-chloro-2,5,5-trimethyl-1,3,2-dioxasilinane |
InChI |
InChI=1S/C6H13ClO2Si/c1-6(2)4-8-10(3,7)9-5-6/h4-5H2,1-3H3 |
InChI 键 |
LBUZMFYTBPWIPX-UHFFFAOYSA-N |
规范 SMILES |
CC1(CO[Si](OC1)(C)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Phenyl-3-[4-(trifluoromethyl)phenyl]propane-1,3-dione](/img/structure/B14290562.png)


![3-[2-(Naphthalen-1-yl)ethenyl]-2H-1-benzopyran-2-one](/img/structure/B14290575.png)


![N-{3-Oxo-3-[(propan-2-yl)amino]propyl}pyridine-3-carboxamide](/img/structure/B14290590.png)
![2-[(Pyridin-4-yl)methyl]-3,4,5,6,7,8-hexahydrophenanthren-1(2H)-one](/img/structure/B14290596.png)



![8-Methyl-2-sulfanylidene-1,2-dihydro-6H-pyrano[3,2-f][1,3]benzoxazol-6-one](/img/structure/B14290635.png)


